![molecular formula C15H21N5O2 B14442825 N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine CAS No. 74838-84-9](/img/structure/B14442825.png)
N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a guanidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzylic position is particularly reactive, undergoing oxidation and reduction reactions . Electrophilic nitration and Friedel-Crafts acylation reactions are also common, introducing deactivating, meta-directing substituents on the aromatic ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for benzylic oxidation, reducing agents for benzylic reduction, and electrophiles for substitution reactions . Conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted aromatic compounds depending on the specific reaction conditions .
Scientific Research Applications
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine has several applications in scientific research. It is used in organic chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is investigated for its potential pharmacological properties, including its effects on various molecular targets and pathways . The compound’s unique structure also makes it a valuable tool in the study of protein-ligand interactions and enzyme inhibition .
Mechanism of Action
The mechanism of action of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may also inhibit certain enzymes, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other guanidine derivatives and piperazine-based compounds. Examples are guanidine hydrochloride and N,N’-disubstituted guanidines .
Uniqueness: What sets N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine apart is its unique combination of a benzyl-substituted piperazine ring and a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
74838-84-9 |
|---|---|
Molecular Formula |
C15H21N5O2 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[3-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C15H21N5O2/c16-15(17)18-8-4-7-11-13(21)20-12(14(22)19-11)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,19,22)(H,20,21)(H4,16,17,18)/t11-,12-/m0/s1 |
InChI Key |
CAKBEMYCCHKGSU-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CCCN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




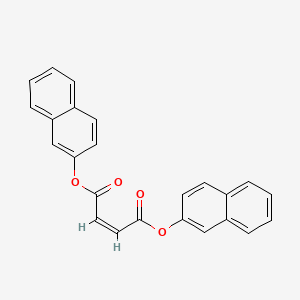
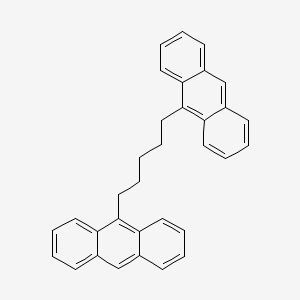

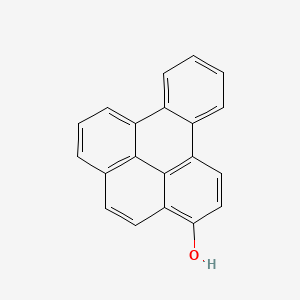
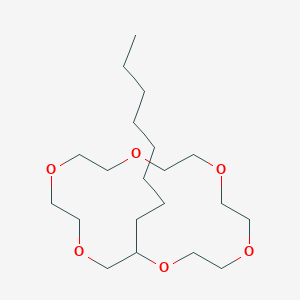
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

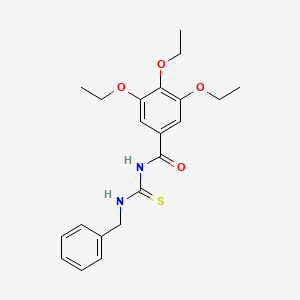
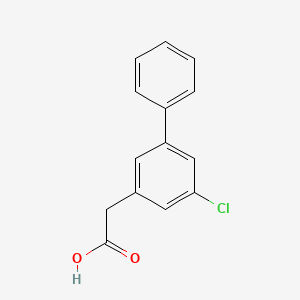
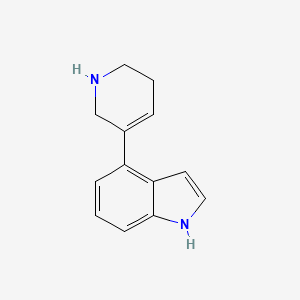
![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
